D-Tagatose, a naturally occurring monosaccharide and a stereoisomer of D-fructose, has garnered significant attention in scientific research for its unique properties and potential applications. Classified as a ketohexose, D-Tagatose is found in small quantities in fruits and dairy products. [, ] While its natural abundance is low, D-Tagatose holds promise as a functional sweetener and exhibits various biological activities, making it a subject of interest across multiple scientific disciplines. [, , ]
Biological Synthesis:* Enzymatic isomerization of D-galactose using L-arabinose isomerase (L-AI) is a widely studied biological approach. [, , , , , , , ] * This method involves expressing L-AI in microbial hosts like Escherichia coli or Corynebacterium glutamicum. [, , ]* Optimization strategies for enzymatic D-Tagatose production include: * Screening and engineering L-AI enzymes with improved activity and stability. [, , ] * Optimizing fermentation conditions (pH, temperature, substrate concentration) for enhanced conversion rates. [, ] * Employing permeabilized or immobilized cells to enhance enzyme stability and facilitate reuse. [] * Utilizing inexpensive and readily available substrates like whey permeate (lactose source) for cost-effectiveness. []
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